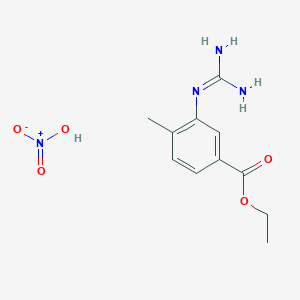

Ethyl 3-guanidino-4-methylbenzoate nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.HNO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMZYKJPGMVZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657702 | |

| Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641569-96-2 | |

| Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: A Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

This document provides a comprehensive technical overview of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2), a critical starting material in the synthesis of prominent oncology therapeutics. Designed for researchers, medicinal chemists, and process development professionals, this guide delves into the compound's chemical properties, its strategic role in pharmaceutical synthesis, detailed reaction protocols, and essential safety considerations.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a specialized organic compound that has gained significant importance not for its direct therapeutic properties, but as a pivotal intermediate in the manufacture of targeted cancer therapies.[1] Its primary and most well-documented application is in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor.[1][2][3] Nilotinib is a cornerstone treatment for Chronic Myelogenous Leukemia (CML), particularly in cases resistant to first-line therapies like Imatinib.[1]

The molecular architecture of this intermediate is specifically designed for the efficient construction of the N-phenyl-2-pyrimidinamine core, which is a common pharmacophore in many kinase inhibitors. Understanding the properties and reactivity of this compound is therefore essential for chemists working on the synthesis of Nilotinib and related pharmaceutical agents.[1][4]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically supplied as a white to off-white crystalline powder.[2][5]

Structural Information

dot graph { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44181764&t=l"]; } dot Caption: 2D Structure of this compound.

Key Physicochemical Data

For ease of reference, the critical physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 641569-96-2 | [2][6] |

| Molecular Formula | C₁₁H₁₆N₄O₅ | [2][6][7] |

| Molecular Weight | 284.27 g/mol | [2][6][8] |

| Appearance | White to almost white crystalline powder | [2][5] |

| Melting Point | 197-201 °C | [5] |

| IUPAC Name | ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid | [6] |

| Synonyms | 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate, Nilotinib Impurity 22 | [2][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [2][5] |

Role in Synthesis: The Pyrimidine Ring Annulation

The primary utility of this compound is to serve as the "guanidine" component in a condensation reaction that forms a substituted pyrimidine ring. This is a critical step in the total synthesis of Nilotinib.

Mechanistic Rationale

The guanidino group (-NH-C(=NH)-NH₂) is a highly nucleophilic and basic moiety. This functionality is pre-installed on the aniline ring system to react with a suitable 1,3-dielectrophile partner. In the context of Nilotinib synthesis, this partner is typically a vinologous amide, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

The reaction proceeds via a condensation-cyclization cascade to form the central 2-aminopyrimidine ring of the target molecule. The use of the nitrate salt is a strategic choice for several reasons:

-

Stability and Handling: The nitrate salt form enhances the compound's stability and crystallinity, making it easier to handle, purify, and store as a solid compared to the free base, which is a much stronger base and potentially less stable.

-

Solubility: While seemingly counterintuitive, salt forms can sometimes offer more favorable solubility profiles in specific reaction solvents compared to their free base counterparts. Patents have noted that corresponding chloride salts may offer even better solubility.[9]

The overall synthetic transformation is visualized below.

Experimental Protocols

Adherence to validated protocols is critical for reproducibility and safety. The following sections outline the synthesis of the title compound and its subsequent use.

Protocol 1: Synthesis of this compound

This procedure is adapted from principles described in synthetic literature. The core of this synthesis is the guanylation of an aniline precursor.

-

Objective: To synthesize this compound from Ethyl 3-amino-4-methylbenzoate.

-

Materials:

-

Ethyl 3-amino-4-methylbenzoate

-

3,5-Dimethylpyrazole-1-carboxamidine nitrate (or similar guanylating agent)

-

Organic solvent (e.g., Dioxane, DMF)

-

Stir plate, appropriate glassware, condenser

-

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-amino-4-methylbenzoate (1 equivalent) in the chosen organic solvent.

-

Add the guanylating agent, 3,5-Dimethylpyrazole-1-carboxamidine nitrate (approx. 1.1 equivalents), to the solution.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

-

Characterize the final product by melting point, NMR, and MS to confirm identity and purity (≥99.0% is a common specification).[2]

-

Protocol 2: Use in Pyrimidine Synthesis (Nilotinib Precursor)

This protocol outlines the condensation reaction described in Section 3.[4]

-

Objective: To synthesize Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

-

Materials:

-

This compound (1 equivalent)

-

3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1 equivalent)

-

Sodium ethoxide or another suitable base

-

Anhydrous Ethanol or tert-Butanol

-

-

Methodology:

-

To a flask containing anhydrous ethanol, add sodium ethoxide (approx. 2 equivalents) and stir until dissolved.

-

Add this compound (1 equivalent) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1 equivalent) to the basic solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid).

-

Reduce the solvent volume under vacuum. The product will likely precipitate.

-

Add water to the residue and stir. Collect the solid product by vacuum filtration.

-

Wash the crude product with water and then a small amount of cold ethanol.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the purified pyrimidine product.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning).

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][10]

-

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[10]

Conclusion

This compound is a high-value intermediate whose chemical properties are tailored for the efficient synthesis of the N-phenyl-2-pyrimidinamine core of Nilotinib. Its stability as a nitrate salt and the inherent reactivity of its guanidino group make it an indispensable building block in pharmaceutical manufacturing. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for any scientist or researcher engaged in the development of tyrosine kinase inhibitors and related heterocyclic compounds.

References

-

This compound. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound | 641569-96-2. Sigma-Aldrich.

-

This compound. Key Organics.

-

This compound, CAS No. 641569-96-2. iChemical.

-

This compound | 641569-96-2. Sigma-Aldrich.

-

This compound - [E55554]. Synthonix.

-

Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate. PubChem, National Center for Biotechnology Information.

-

ethyl 3-guanidino-4-methylbenzoate. ChemBK.

-

641569-96-2|this compound|BLD Pharm. BLD Pharm.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Understanding the Role of this compound in Nilotinib Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

641569-96-2|this compound. Ambeed.com.

-

mthis compound. Mosher Chemical.

-

TW202128641A - Synthesis of tyrosine kinase inhibitors. Google Patents.

-

3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 641569-96-2. ChemicalBook.

-

Mthis compound | C10H14N4O5 | CID 46863880. PubChem, National Center for Biotechnology Information.

-

SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. European Patent Office - EP 4045494 B1.

-

SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

Sources

- 1. 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 641569-96-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. Synthonix, Inc > 641569-96-2 | this compound [synthonix.com]

- 9. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Ethyl 3-guanidino-4-methylbenzoate nitrate chemical structure and properties

An In-Depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. Drawing from established principles of organic chemistry and data from structurally analogous compounds, this document details its chemical structure, predicted physicochemical properties, a plausible synthetic route, and potential biological significance. The information herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Isomerism

This compound is an organic salt. The core structure is an ethyl benzoate molecule substituted with a methyl group at the 4-position and a guanidinium group at the 3-position. The guanidinium group, being strongly basic, is protonated and forms a salt with the nitrate anion.

The positive charge on the guanidinium cation is delocalized across the three nitrogen atoms through resonance, which contributes to its stability. This delocalization is a key feature of the guanidinium group and is crucial for its interaction with biological targets.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

As this compound is not widely documented, its properties are predicted based on known data for structurally similar molecules such as benzamidine and other guanidinium salts.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₁H₁₆N₄O₅ | Based on the proposed structure. |

| Molecular Weight | 284.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for organic salts. |

| Melting Point | > 200 °C (with decomposition) | Guanidinium salts are generally high-melting solids due to their ionic nature and strong hydrogen bonding networks. |

| Solubility | Soluble in water, DMSO, DMF; sparingly soluble in ethanol; insoluble in non-polar solvents like ether and hexane. | The ionic nature of the salt confers high polarity, leading to good solubility in polar protic and aprotic solvents. |

| pKa (Guanidinium group) | ~12.5 | The guanidinium group is one of the strongest organic bases due to the resonance stabilization of its conjugate acid. This pKa is similar to that of arginine. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved via the guanidinylation of the corresponding aniline precursor, Ethyl 3-amino-4-methylbenzoate. This multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Guanidinylation

This protocol details the final and most critical step: the conversion of the aniline precursor to the target guanidinium salt.

Materials:

-

Ethyl 3-amino-4-methylbenzoate (1.0 eq)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF)

-

Nitric Acid (for salt formation)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of Ethyl 3-amino-4-methylbenzoate in DMF, add DIPEA. Stir the solution at room temperature for 10 minutes.

-

Guanidinylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride to the reaction mixture. Heat the mixture to 80 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and other organic impurities.

-

Salt Formation: Acidify the aqueous layer with dilute nitric acid to a pH of ~2-3.

-

Isolation and Purification: The product, this compound, should precipitate out of the aqueous solution. If not, concentrate the aqueous layer under reduced pressure. The resulting solid can be collected by filtration and washed with cold water and diethyl ether to remove any remaining impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Potential Applications and Biological Relevance

The guanidinium group is a key functional group in many biologically active compounds and pharmaceuticals. Its ability to form strong, bidentate hydrogen bonds with carboxylate groups and other hydrogen bond acceptors makes it an excellent mimic of the side chain of arginine.

Potential areas of interest for this compound include:

-

Enzyme Inhibition: Many enzymes that process arginine or have a carboxylate-rich active site can be targeted by guanidinium-containing inhibitors. This compound could be investigated as an inhibitor of nitric oxide synthases (NOS), protein arginine deiminases (PADs), or certain proteases.

-

Ion Channel Modulation: The guanidinium group is a known blocker of certain ion channels, such as sodium channels. The specific substitution pattern on the aromatic ring could be explored to achieve selectivity for different channel subtypes.

-

Drug Delivery: The cationic nature of the guanidinium group can facilitate cell penetration, making it a useful moiety for enhancing the cellular uptake of therapeutic agents.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a robust synthetic pathway. The presence of the guanidinium group suggests a range of possible biological activities that warrant further investigation. The protocols and data presented here serve as a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related molecules.

References

-

Lassalas, P., et al. (2016). Guanidinylation of primary amines: an update. ACS Medicinal Chemistry Letters, 7(7), 630-631. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A general resource for the described reaction mechanisms).

An In-Depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2) is a specialized organic compound whose significance in modern pharmaceutical synthesis is becoming increasingly prominent. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role as a key intermediate, particularly in the manufacturing of targeted cancer therapies. Furthermore, we will explore the broader pharmacological context of guanidinobenzoate derivatives, offering insights into potential research and development avenues. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, process development, and pharmaceutical research.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The formal IUPAC name for this compound is ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid [1][2]. It is also referred to as a nitric acid compound with ethyl 3-{[amino(imino)methyl]amino}-4-methylbenzoate (1:1). For simplicity and common usage in literature and commercial listings, it is often referred to as this compound.

The structure consists of an ethyl benzoate core, substituted with a methyl group at the 4-position and a guanidino group at the 3-position. The compound is supplied as a nitrate salt, which enhances its stability and handling properties.

The chemical structure is depicted in the diagram below:

Caption: Chemical structure of this compound.

Physicochemical Data

This compound is typically a white to almost white crystalline powder. Key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 641569-96-2 | ,[1] |

| Molecular Formula | C11H16N4O5 | ,[1] |

| Molecular Weight | 284.27 g/mol | [1] |

| Appearance | White to almost white crystal-powder | |

| Melting Point | 199°C | [3] |

| Storage | Sealed in dry, room temperature |

Synthesis and Manufacturing

General Synthesis Route

The synthesis of this compound is a multi-step process. A generalized approach involves the reaction of an appropriate ethyl benzoate precursor with a guanidinylating agent. One described method suggests that the compound can be synthesized by reacting ethyl benzoate with an "amino imine methyl nitrate" in an organic solvent, with the final product purified by crystallization[4].

A more specific precursor for this synthesis would be Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8)[5][6]. The amino group on this precursor serves as the reactive site for the introduction of the guanidino moiety.

The workflow can be conceptualized as follows:

Caption: Generalized synthesis workflow for this compound.

Causality in Experimental Choices

-

Choice of Precursor: Ethyl 3-amino-4-methylbenzoate is an ideal starting material as the amino group at the 3-position is suitably activated for nucleophilic attack on the guanidinylating agent, while the methyl group at the 4-position remains intact.

-

Guanidinylation Reagent: The choice of the guanidinylating agent is critical. Reagents like S-methylisothiourea sulfate or 1H-pyrazole-1-carboxamidine are commonly used. They provide the core guanidino structure and have good reactivity with primary amines under controlled conditions.

-

Salt Formation: The conversion to a nitrate salt serves multiple purposes. It often improves the crystallinity of the compound, making purification by recrystallization more efficient. Furthermore, the salt form can enhance stability and shelf-life compared to the free base.

-

Solvent and Purification: The selection of an organic solvent is dependent on the solubility of the reactants and the product[4]. Purification by crystallization is a standard and effective method for obtaining high-purity intermediates required for pharmaceutical applications[4].

Role in Pharmaceutical Synthesis: The Nilotinib Intermediate

The primary and most significant application of this compound is its function as a key building block in the synthesis of Nilotinib [7][8]. Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor.[9] It is a second-generation therapeutic agent used in the treatment of Chronic Myelogenous Leukemia (CML), particularly for patients who are resistant or intolerant to Imatinib[7][8].

The quality and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API)[7].

The synthesis pathway from the intermediate to Nilotinib involves a subsequent reaction where the guanidino group is cyclized to form a pyrimidine ring, which is a core structural feature of Nilotinib.

Caption: Role of the intermediate in the synthesis pathway of Nilotinib.

Broader Pharmacological Context: Guanidinobenzoates

While the primary documented use of this compound is as a synthetic intermediate, the guanidinobenzoate scaffold is of significant interest in medicinal chemistry. Guanidinobenzoate derivatives are known to act as inhibitors of various proteases, particularly serine proteases, due to the ability of the basic guanidinium group to interact with negatively charged residues (e.g., aspartate) in the enzyme's active site.

Enteropeptidase Inhibition

Recent research has focused on 4-guanidinobenzoate derivatives as potent inhibitors of enteropeptidase, a serine protease found in the duodenum.[10][11] By inhibiting this enzyme, these compounds can reduce the digestion and absorption of dietary proteins, leading to increased fecal protein excretion. This mechanism is being explored for the treatment of obesity.[11][12] Studies have shown that oral administration of such compounds can produce significant anti-obesity effects in animal models.[11]

Anticoagulant and Antifibrinolytic Activity

Other guanidinobenzoic acid derivatives have been investigated for their ability to inhibit enzymes in the coagulation cascade, such as plasmin and trypsin.[13] This suggests potential applications as anticoagulants or antifibrinolytic agents.

The presence of the guanidino group in this compound places it within this pharmacologically active class of compounds, suggesting that it or its derivatives could be explored for novel therapeutic applications beyond its role as an intermediate.

Analytical Methodologies

The characterization and quality control of this compound rely on standard analytical techniques to ensure purity and structural integrity.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject 10 µL of the prepared sample into the HPLC system.

-

Record the chromatogram for 30 minutes.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the molecular weight of the compound.[14][15]

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[1] The hazard statement H302 (Harmful if swallowed) is also associated with it.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

Conclusion

This compound is a compound of high importance in the pharmaceutical industry, primarily serving as an indispensable intermediate in the synthesis of the anti-cancer drug Nilotinib. Its synthesis is well-defined, and its quality is critical for the production of the final API. Beyond this established role, the guanidinobenzoate moiety it contains is a recognized pharmacophore with potential applications in modulating protease activity. This opens avenues for further research and development, positioning this compound and its analogues as subjects of interest for future drug discovery programs. This guide has provided a foundational understanding of its chemistry, synthesis, and application, intended to support the work of researchers and developers in the pharmaceutical sciences.

References

-

Journal of Medicinal Chemistry. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Role of this compound in Nilotinib Synthesis. Retrieved from [Link]

-

ChemBK. (2024). ethyl 3-guanidino-4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate. Retrieved from [Link]

- Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.

-

PubMed. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

precisionFDA. (n.d.). ETHYL 3-AMINO-4-METHYLBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). US4021472A - Guanidinobenzoic acid derivatives.

-

PubMed. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 41191-92-8 | Product Name : Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

-

Synthink. (n.d.). 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate. Retrieved from [Link]

Sources

- 1. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-[(Diaminomethylidene)amino]-4-methylbenzoate Nitrate [lgcstandards.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. GSRS [precision.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 641569-96-2 [chemicalbook.com]

- 9. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 14. 641569-96-2|this compound|BLD Pharm [bldpharm.com]

- 15. 641569-96-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of Nilotinib

Introduction: Deconstructing a Modern Tyrosine Kinase Inhibitor

Nilotinib, marketed as Tasigna®, is a second-generation Bcr-Abl tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant or intolerant to imatinib.[1][2] Its molecular architecture, while elegant in its biological function, presents a compelling challenge for synthetic and process chemists. The imperative for a robust, scalable, and economically viable manufacturing process has driven considerable innovation in the synthesis of this life-saving therapeutic.

This guide provides a detailed examination of the synthetic strategies for Nilotinib, focusing on the preparation of its two primary, structurally complex intermediates. We will dissect the critical synthetic disconnections and explore the underlying chemical principles that govern the selection of reagents, catalysts, and reaction conditions. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning and field-proven insights essential for practical application.

The retrosynthetic analysis of Nilotinib (I) logically cleaves the central amide bond, revealing two key building blocks: the aniline fragment, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (II) , and the carboxylic acid fragment, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (III) . The efficient synthesis of these two intermediates is paramount to the overall success of the Nilotinib manufacturing campaign.

Caption: Retrosynthetic analysis of Nilotinib.

Part 1: The Aniline Fragment - Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

This intermediate provides the trifluoromethyl- and imidazole-substituted phenyl ring that binds deep within an allosteric pocket of the Bcr-Abl kinase.[3] Its synthesis requires the regioselective formation of a C-N bond between the aniline and imidazole rings, a challenge addressed by several distinct strategies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) Pathway

This classical approach leverages a highly activated aromatic ring to facilitate nucleophilic substitution by 4-methylimidazole. The process begins with a substrate like 1-fluoro-3-nitro-5-trifluoromethyl-benzene.

-

Imidazole Installation: The electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the fluorine atom for SNAr. Reaction with 4-methylimidazole in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF proceeds efficiently to yield 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole.[4] The choice of fluorine as the leaving group is deliberate; its high electronegativity enhances the activation of the ring towards nucleophilic attack.

-

Nitro Group Reduction: The subsequent reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) in a polar solvent like methanol is a clean and efficient method.[5] This method is often preferred in industrial settings for its high yield and the avoidance of stoichiometric metallic reducing agents. The hydrogenation is typically performed under pressure (4-7 bar) and at elevated temperatures (70-75°C) to ensure complete conversion.[5]

Caption: Nucleophilic Aromatic Substitution (SNAr) route.

Strategy B: Transition Metal-Catalyzed Cross-Coupling

Modern synthetic methods, particularly copper- or palladium-catalyzed cross-coupling reactions, offer an alternative and often more direct route. This pathway typically starts with 3-bromo-5-trifluoromethylaniline.

-

Coupling Reaction: An Ullmann-type condensation between 3-bromo-5-trifluoromethylaniline and 4-methylimidazole is a prominent example.[6][7] This reaction is typically mediated by a copper(I) catalyst, such as CuI, in the presence of a base like tripotassium phosphate (K₃PO₄) and often a coordinating ligand like 8-hydroxyquinoline.[6] The reaction can be run at elevated temperatures in solvents like n-butanol or even under solvent-free conditions, which aligns with green chemistry principles.[6][7]

-

Advantages: This approach is highly convergent, constructing the key C-N bond in a single step from an aniline derivative, thereby avoiding the need for a nitro group reduction. This can simplify the process and reduce waste streams. Recent advancements have focused on creating one-pot procedures where the free base is generated and immediately converted to its hydrochloride salt, ready for the final coupling step.[6]

Caption: Transition Metal-Catalyzed Cross-Coupling route.

Quantitative Data Summary: Aniline Fragment Synthesis

| Route | Key Reagents | Solvent | Yield | Purity | Reference |

| SNAr & Reduction | 1. K₂CO₃2. H₂, 5% Pd/C | 1. DMF2. Methanol | ~62% (overall) | >99% | [5] |

| Ullmann Coupling | CuI, K₃PO₄, 8-Hydroxyquinoline | n-Butanol | ~50% (as HCl salt) | High | [6] |

| Solvent-Free Coupling | CuI, K₃PO₄ | None | High Yield | High | [6][7] |

Experimental Protocol: Synthesis via SNAr and Reduction[5]

Step A: 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole

-

To a solution of 1-fluoro-3-nitro-5-trifluoromethyl-benzene in N,N-dimethylformamide (DMF), add 4-methylimidazole and potassium carbonate.

-

Heat the reaction mixture to 80-100°C and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Cool the mixture, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro intermediate.

Step B: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

-

Charge a hydrogenation vessel with the nitro intermediate from Step A, 5% Palladium on Carbon (Pd/C), and methanol.

-

Inert the vessel with nitrogen, then introduce hydrogen gas to a pressure of 4-7.5 bar.

-

Heat the mixture to 70-75°C and stir vigorously for 2-4 hours, monitoring hydrogen uptake.

-

Upon reaction completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under vacuum. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water or acetone) after converting it to its hydrochloride salt by adding hydrochloric acid.[5]

Part 2: The Carboxylic Acid Fragment - Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This intermediate constitutes the "western" half of Nilotinib and contains the 2-aminopyrimidine hinge-binding motif crucial for its kinase inhibitory activity.[8] Its synthesis is a multi-step process that builds the heterocyclic core onto a benzoic acid scaffold.

Synthetic Strategy: Guanidinylation and Cyclocondensation

The most common and industrially applied route involves the construction of the pyrimidine ring from a guanidine precursor.[9][10]

-

Guanidinylation: The synthesis begins with an ester of 3-amino-4-methylbenzoic acid (e.g., the methyl or ethyl ester). This starting material is treated with cyanamide (H₂NCN) in the presence of an acid, such as nitric acid, to form the corresponding guanidinium salt: 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate.[9] This reaction transforms the aniline into a guanidine, which is primed for cyclization.

-

Pyrimidine Ring Formation: The key cyclocondensation step involves reacting the guanidine intermediate with an α,β-unsaturated ketone, specifically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one .[9][11] This reaction is typically carried out in a high-boiling solvent like n-butanol at reflux temperatures. The enaminone acts as a three-carbon synthon, reacting with the two nitrogen atoms of the guanidine group to form the pyrimidine ring, yielding the ethyl ester of the target acid.

-

Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is a standard saponification reaction, usually achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup to precipitate the product.[11]

Caption: Synthesis of the carboxylic acid intermediate.

Quantitative Data Summary: Carboxylic Acid Fragment Synthesis

| Step | Key Reagents | Solvent | Yield | Purity | Reference |

| Guanidinylation | Cyanamide, HNO₃ | Ethanol | Low (25-30%) | ~90% | [9][12] |

| Cyclocondensation | Enaminone, NaOH | n-Butanol | Low (35%) | - | [9][12] |

| Improved Cyclo. | Enaminone, NaOH | n-Butanol | High | High | [11] |

| Saponification | NaOH (aq) | n-Butanol/H₂O | Quantitative | High | [11] |

Note: Early reported yields for the initial steps were low, making the process unviable.[12] Process optimization has since improved efficiency.

Experimental Protocol: Synthesis of the Carboxylic Acid Fragment[11]

-

Charge a reaction vessel with 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol under a nitrogen atmosphere.

-

Heat the reaction mass to reflux temperature (approx. 120-125°C) and maintain for 12 hours.

-

Cool the reaction to room temperature and add an aqueous solution of sodium hydroxide.

-

Reheat the mixture to reflux to effect saponification of the methyl ester. Monitor by HPLC until the ester is consumed.

-

Cool the reaction mixture to 25-35°C. Add water and adjust the pH to be acidic using hydrochloric acid to precipitate the product.

-

Stir the resulting slurry for one hour.

-

Filter the solid, wash thoroughly with deionized water, and dry under vacuum at 50-55°C to yield the title compound.

Part 3: The Final Union - Amide Bond Formation to Yield Nilotinib

The culmination of the synthesis is the coupling of the two primary intermediates. This step is critical for the overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Strategy A: Acid Chloride Method

A traditional and robust method for amide bond formation involves activating the carboxylic acid as a more reactive acyl chloride.

-

Activation: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (III) is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).[2] The mixture is typically heated to around 60°C to ensure complete formation of the acid chloride.

-

Coupling: A solution of the aniline fragment (II) in NMP is then added to the activated acid chloride. The reaction mixture is heated (e.g., to 90°C) for several hours to drive the condensation to completion.[2]

-

Workup and Isolation: The reaction is quenched by cooling and adding a basic aqueous solution (e.g., NaOH) to neutralize excess acid and precipitate the Nilotinib free base.[1] The product is isolated by filtration and can be purified by slurrying in hot water and/or methanol to remove process-related impurities.[9]

Strategy B: Direct Coupling with Modern Reagents

To avoid the often harsh conditions of acid chloride formation, modern peptide coupling reagents can be employed.

-

Activation/Coupling: Reagents such as 1,1'-Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid in situ.[2] The reaction involves adding CDI to a solution of the acid (III) and imidazole hydrochloride in NMP. After a period of activation, the aniline fragment (II) is added, and the mixture is heated to complete the reaction. This method offers milder conditions and can sometimes lead to a cleaner product profile.

Sources

- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 2. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 5. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 6. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 11. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 12. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

The Unseen Potential: Ethyl 3-guanidino-4-methylbenzoate Nitrate in the Landscape of Cancer Therapy Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Intermediate

In the intricate tapestry of pharmaceutical synthesis, certain molecules are relegated to the role of unsung heroes—vital for the creation of life-saving drugs, yet rarely examined for their own therapeutic merit. Ethyl 3-guanidino-4-methylbenzoate nitrate is one such molecule. Widely recognized as a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, its own story in the context of oncology remains largely untold.[1][2] This guide ventures beyond its established role, dissecting the molecule to explore the latent therapeutic potential encapsulated within its guanidino and nitrate moieties. As senior application scientists, we present a forward-looking analysis, grounded in established biochemical principles, to inspire novel avenues of research in cancer therapy.

Chemical Identity and Known Role

This compound is an organic compound whose primary significance in the pharmaceutical industry is as a precursor in the multi-step synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor.[3][4]

| Property | Value | Source |

| CAS Number | 641569-96-2 | [5] |

| Molecular Formula | C11H16N4O5 | [5][6] |

| Molecular Weight | 284.27 g/mol | [5][6] |

| Physical Form | White to almost white crystal-powder | [7] |

| Melting Point | 199°C | [6] |

| Storage | Sealed in dry, room temperature | [7][8] |

Its synthesis is a critical step in building the core structure of Nilotinib, and its purity is paramount for the quality of the final active pharmaceutical ingredient.[2]

Caption: Potential anticancer mechanisms of the guanidino moiety.

Experimental Protocol: Assessing DNA Binding Affinity

A foundational experiment to test the hypothesis of DNA interaction would be UV-Visible spectroscopy to determine the binding constant (Kb) with calf thymus DNA (CT-DNA).

Objective: To quantify the interaction between this compound and CT-DNA.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of CT-DNA in the same buffer. The concentration of the DNA solution should be determined spectrophotometrically using the absorbance at 260 nm.

-

-

Spectroscopic Titration:

-

Keep the concentration of the compound constant while varying the concentration of CT-DNA.

-

Record the absorption spectra after each addition of DNA.

-

-

Data Analysis:

-

Monitor changes in the absorption spectrum of the compound upon addition of DNA. A hypochromic shift (decrease in absorbance) is often indicative of minor groove binding. [9] * Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].

-

The Nitrate Group: A Pro-drug for Nitric Oxide Delivery

The nitrate ester in the subject molecule introduces another layer of therapeutic potential. Organic nitrates are well-known pro-drugs that release nitric oxide (NO) in the body. [10]NO has a dual role in oncology; at low concentrations, it can be pro-tumorigenic, but at high concentrations, it is cytotoxic to cancer cells and can overcome drug resistance. [11][12][13]

Mechanism of Action: NO-Mediated Cancer Therapy

The delivery of high concentrations of NO to the tumor microenvironment can initiate several anticancer effects:

-

Induction of Apoptosis: High levels of NO can generate reactive nitrogen species (RNS) that cause DNA damage, lipid peroxidation, and protein nitration, ultimately triggering apoptosis. [12]* Overcoming Drug Resistance: NO can sensitize resistant cancer cells to conventional chemotherapies and radiation. [13][14]* Modulation of the Tumor Microenvironment: NO can affect tumor blood flow and modulate immune responses, potentially enhancing the efficacy of immunotherapies. [15][16]

Caption: Hypothetical workflow of nitrate as a nitric oxide prodrug.

Experimental Protocol: Measuring Nitric Oxide Release

The Griess assay is a straightforward colorimetric method to detect the presence of nitrite, a stable and quantifiable breakdown product of NO.

Objective: To determine if this compound can release NO in a cellular context.

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a line known to express enzymes that can metabolize nitrate esters).

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for different time points.

-

-

Sample Collection:

-

Collect the cell culture supernatant at each time point.

-

-

Griess Assay:

-

Add Griess reagent to the supernatant.

-

Incubate at room temperature to allow for the colorimetric reaction to occur.

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Synergistic Potential and Future Directions

The true potential of this compound may lie in the synergistic interplay between its two functional moieties. A single molecule capable of both binding to DNA (via the guanidino group) and releasing a cytotoxic/chemosensitizing agent like NO (from the nitrate group) represents a novel dual-action therapeutic strategy.

Hypothetical Synergistic Action:

-

The guanidino group could facilitate cellular uptake and localization to the nucleus.

-

Once in proximity to DNA, it could exert its groove-binding effects.

-

Simultaneously or subsequently, enzymatic reduction of the nitrate group could release a high local concentration of NO, further damaging the DNA and sensitizing the cell to the initial DNA binding event.

This dual-pronged attack could be particularly effective against highly proliferative and drug-resistant cancers.

Conclusion

While this compound is currently confined to the role of a synthetic intermediate, a deeper analysis of its chemical structure reveals a tantalizing, albeit hypothetical, therapeutic potential. The presence of both a guanidino group—a privileged scaffold in anticancer drug design—and a nitrate ester—a known nitric oxide pro-drug moiety—suggests that this molecule could serve as a blueprint for a new class of dual-action anticancer agents. The experimental protocols outlined in this guide provide a starting point for researchers to investigate this untapped potential. It is our hope that this exploration will encourage the scientific community to look beyond the established roles of chemical intermediates and uncover the hidden therapeutic gems within the vast landscape of organic chemistry.

References

-

Choudhari, A. S., et al. (2013). Nitric oxide for cancer therapy. Journal of Cancer Research and Therapeutics, 9(3), 341. Available at: [Link]

-

Cheng, H., et al. (2017). Nitric Oxide Donor-Based Cancer Therapy: Advances and Prospects. ACS Omega, 2(5), 2125-2133. Available at: [Link]

-

Bonavida, B., & Khine, M. (2008). Nitric oxide donors: novel cancer therapeutics (review). International Journal of Oncology, 32(3), 537-44. Available at: [Link]

-

Sasso, E., et al. (2008). Nitric oxide donors: Novel cancer therapeutics (Review). Spandidos Publications. Available at: [Link]

-

Wang, R., et al. (2023). Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. Journal of Translational Medicine, 21(1), 38. Available at: [Link]

-

Khan, M. U., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(40), 27699-27713. Available at: [Link]

-

Khan, M. U., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. Available at: [Link]

-

Ekelund, S., et al. (2001). Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology. Biochemical Pharmacology, 61(11), 1391-1403. Available at: [Link]

-

Ostrowska, K., & Szymański, W. (2007). Biological activities of guanidine compounds. PubMed. Available at: [Link]

-

Latorre, M., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. Molecules, 27(4), 1205. Available at: [Link]

-

Khan, M. U., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Available at: [Link]

-

ChemBK. (2024). ethyl 3-guanidino-4-methylbenzoate. Available at: [Link]

-

Svirskis, D., et al. (2025). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. International Journal of Molecular Sciences, 26(18), 14321. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Available at: [Link]

-

Dhar, S., & Sjölander, A. (2002). Metabolic effects of the cytotoxic guanidino-containing drug CHS 828 in human U-937 lymphoma cells. Anticancer Research, 22(4), 2269-74. Available at: [Link]

-

Grishin, E. V., et al. (2018). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. Molecules, 23(11), 2969. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Strategy for Nilotinib Intermediates: A Manufacturer's Perspective. Available at: [Link]

-

Morressier. (2023). Guanidine motif in drug discovery. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity Nilotinib Intermediates: A Buyer's Guide. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate. Available at: [Link]

-

Theranostics. (n.d.). Harnessing glucose metabolism with nanomedicine for cancer treatment. Available at: [Link]

-

MDPI. (n.d.). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Available at: [Link]

-

Keppler, B. K., et al. (2014). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. Journal of Inorganic Biochemistry, 132, 49-57. Available at: [Link]

-

ResearchGate. (2020). (PDF) Anticancer and antimicrobial activity of new C-28 guanidine-functionalized triterpenoic acid derivatives. Available at: [Link]

- Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.

-

G. P. (2015). Repurposing Drugs in Oncology (ReDO)—nitroglycerin as an anti-cancer agent. ecancermedicalscience, 9, 568. Available at: [Link]

- Patsnap. (n.d.). Preparation method and intermediate of nilotinib.

-

Ashoorzadeh, A., et al. (2021). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Pharmaceutics, 13(10), 1599. Available at: [Link]

-

Papafotika, A., et al. (2023). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. International Journal of Molecular Sciences, 24(13), 11029. Available at: [Link]

-

Khan, I., et al. (2019). Prodrugs for Nitroreductase Based Cancer Therapy- 1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Current Cancer Drug Targets, 19(9), 743-755. Available at: [Link]

-

Wikipedia. (n.d.). Nitrate ester. Available at: [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1015. Available at: [Link]

-

PubChem. (n.d.). Mthis compound. Available at: [Link]

-

MDPI. (2025). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 641569-96-2|this compound|BLD Pharm [bldpharm.com]

- 9. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrate ester - Wikipedia [en.wikipedia.org]

- 11. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitric oxide donors: novel cancer therapeutics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Repurposing nitric oxide donating drugs in cancer therapy through immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Repurposing Drugs in Oncology (ReDO)—nitroglycerin as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Storage conditions for Ethyl 3-guanidino-4-methylbenzoate nitrate

An In-Depth Technical Guide to the Storage and Handling of Ethyl 3-guanidino-4-methylbenzoate nitrate

Introduction

This compound (CAS No. 641569-96-2) is a specialized organic compound, often utilized as a key intermediate in complex organic synthesis, particularly in the pharmaceutical industry.[1] Its molecular structure, which combines a guanidinium group, a benzoate ester, and a nitrate salt, dictates a specific set of physicochemical properties that demand careful consideration for storage and handling to ensure its long-term stability and integrity. This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and safe handling protocols for this compound, grounded in established chemical principles. It is intended for researchers, chemists, and laboratory professionals who work with this reagent.

Chemical and Physical Profile

Understanding the fundamental properties of this compound is the first step toward ensuring its proper management in a laboratory setting. The compound is typically supplied as a white to off-white crystalline powder.[1]

| Property | Value | Source(s) |

| CAS Number | 641569-96-2 | [1] |

| Molecular Formula | C₁₁H₁₆N₄O₅ | [1][2] |

| Molecular Weight | 284.27 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Melting Point | 197-201 °C | [3] |

| Purity | Typically ≥97-99% | [1] |

| Synonyms | 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | [1][3] |

Foundational Principles of Chemical Stability

The stability of this compound is governed by the interplay of its three primary functional components: the ethyl ester, the guanidinium group, and the nitrate counter-ion.

-

Guanidinium Group: The guanidinium cation, [C(NH₂)₃]⁺, is notably stable due to the delocalization of its positive charge across the three nitrogen atoms through resonance.[4] This inherent stability makes the core guanidinium structure robust. However, guanidine and its derivatives can be susceptible to hydrolysis under strongly alkaline (high pH) conditions, which can lead to the formation of urea and ammonia.[5][6] While the salt form enhances stability, exposure to strong bases should be avoided.

-

Benzoate Ester: The ethyl ester functional group is the most significant site of potential hydrolytic instability. Ester hydrolysis is a well-documented degradation pathway that can be catalyzed by both acids and bases.[7][8] The presence of moisture is a critical factor in promoting this reaction, which would cleave the ester into 3-guanidino-4-methylbenzoic acid and ethanol. The rate of hydrolysis is generally temperature-dependent.

-

Nitrate Salt: Nitrate salts are generally stable at ambient temperatures.[9][10] However, they are oxidizing agents, and this property becomes more pronounced at elevated temperatures or when in contact with strong reducing agents. While the organic cation in this compound is not easily oxidized, the nitrate moiety necessitates segregation from incompatible, readily oxidizable materials to prevent hazardous reactions.[11]

Optimal Storage Conditions

Based on the chemical principles outlined above, a multi-faceted approach to storage is required to preserve the integrity of the compound. The primary goals are to minimize exposure to moisture, incompatible chemicals, and extreme temperatures.

| Parameter | Recommendation | Rationale and Expert Insights |

| Temperature | Room Temperature (15-25°C) | For routine, short-to-medium term storage, maintaining the compound at a controlled room temperature is sufficient.[3][12] This temperature range is well below the point where thermal degradation of the nitrate or other components would become a concern. Some suppliers may suggest refrigerated (2-8°C) or frozen (-20°C) conditions, which can further slow any potential long-term degradation, particularly hydrolysis if trace moisture is present.[13][14] Freezing is recommended for archival samples or very long-term storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | While not strictly required for short-term storage, for long-term preservation, backfilling the container with a dry, inert gas is a best practice. This displaces atmospheric moisture and oxygen, providing the most robust protection against hydrolysis and potential oxidative degradation. |

| Humidity | Dry Environment (Sealed in Dry) | This is the most critical storage parameter. The compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture, which is the primary driver for ester hydrolysis.[3][15] The use of a desiccator cabinet for storage is highly recommended, especially in humid laboratory environments. |

| Light | Protect from Light | Many complex organic molecules can be sensitive to UV light, which can provide the energy to initiate degradation reactions. Storing the compound in an amber glass vial or an opaque container inside a cabinet will mitigate this risk.[3][15] |

| Chemical Compatibility | Segregate from Incompatibles | Due to the nitrate component, the compound should be stored separately from strong acids, strong bases, and strong reducing agents.[11][16] Storing it with other general organic solids is acceptable, but it should not be in the same cabinet as highly reactive or incompatible materials. |

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound under improper storage conditions is hydrolysis of the ester linkage.

Caption: Workflow for receiving and long-term storage.

Step-by-Step Methodology:

-

Receipt and Inspection: Upon receipt, inspect the package for any damage. Verify that the container's seal is intact and the label is correct and legible.

-

Inventory Logging: Record the date of receipt, manufacturer, lot number, and initial quantity in the laboratory's chemical inventory system. This is crucial for tracking and regulatory compliance.

-

Initial Storage: Place the unopened container in the designated storage location—a dry, well-ventilated cabinet away from incompatible materials.

-

First Opening: When opening for the first time, do so in a low-humidity environment (e.g., a glovebox or under a stream of inert gas). Mark the container with the date it was opened. [16]5. Aliquoting: For long-term projects, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock container is opened, reducing the cumulative exposure to atmospheric moisture and potential contaminants.

-

Sealing and Storage: Tightly seal each vial, wrap the cap with Parafilm® as an extra barrier, and place the vials inside a desiccator at room temperature.

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to storage conditions that mitigate the primary risk of ester hydrolysis. The core directives are to store the compound in a tightly sealed container in a dry, dark environment at controlled room temperature. By understanding the inherent stability characteristics of its functional groups and implementing the systematic handling and storage protocols detailed in this guide, researchers can ensure the compound's purity and reliability for its intended applications in research and development.

References

- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound.

- Sigma-Aldrich. This compound | 641569-96-2.

- Silva, M., et al. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.

- Environmental Health & Safety, University of Maryland. Safe Handling and Storage of Chemicals.

- BenchChem. The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.

- Arakawa, T., & Timasheff, S. N. Protein stabilization and destabilization by guanidinium salts. PubMed.

- ChemBK. (2024, April 9). ethyl 3-guanidino-4-methylbenzoate.

- RSC Publishing. Stability of bicyclic guanidine superbases and their salts in water.

- Organic Chemistry Portal. Benzoic Acid Esters, Benzoates.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

- Lab Manager. Handling and Storing Chemicals.

- iChemical. This compound, CAS No. 641569-96-2.

- PubChem. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate.

- RSC Advances. (2024, April 16). Stability of bicyclic guanidine superbases and their salts in water.

- BLD Pharm. 641569-96-2|this compound.

- Pharmaffiliates. CAS No : 1025716-99-7 | Product Name : Mthis compound.

- MDPI. Thermal Storage of Nitrate Salts as Phase Change Materials (PCMs).

- Beilstein-Institut. (2015, July 9). overview and specific insight into nitrate salts for sensible and latent heat storage. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Stability of bicyclic guanidine superbases and their salts in water. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Thermal energy storage – overview and specific insight into nitrate salts for sensible and latent heat storage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apolloscientific.co.uk [apolloscientific.co.uk]

- 12. 641569-96-2|this compound|BLD Pharm [bldpharm.com]

- 13. This compound, CAS No. 641569-96-2 - iChemical [ichemical.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. globalresearchchem.com [globalresearchchem.com]

- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Methodological & Application

Synthesis of Ethyl 3-guanidino-4-methylbenzoate Nitrate: A Comprehensive Protocol and Mechanistic Guide

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2), a critical intermediate in the manufacture of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The synthesis commences from the readily available starting material, ethyl 4-methylbenzoate (ethyl p-toluate). The synthetic pathway involves three key transformations: 1) regioselective nitration of the aromatic ring, 2) reduction of the nitro group to a primary amine, and 3) subsequent guanidinylation to yield the final product. This document provides not only detailed, step-by-step protocols but also elucidates the underlying chemical principles, reaction mechanisms, and critical safety considerations for each stage. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a robust and reproducible methodology.

Introduction: Significance and Synthetic Strategy

The guanidinium functional group is a privileged structure in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding interactions, a feature prominently utilized in numerous biologically active compounds and pharmaceuticals.[3][4] this compound serves as a pivotal building block, and its efficient synthesis is of significant interest.[2]

The synthetic strategy outlined herein is a logical and well-established sequence in aromatic chemistry. It begins with the functionalization of the ethyl 4-methylbenzoate core. The electron-donating methyl group and the electron-withdrawing, meta-directing ethyl ester group guide the regioselectivity of the initial nitration step.[5] Subsequent reduction of the nitro-intermediate to an aniline derivative provides the necessary nucleophile for the final guanidinylation step. Each stage has been optimized to ensure high yield and purity, with detailed explanations to empower the researcher with a thorough understanding of the process.

Overall Synthetic Pathway

The transformation from ethyl 4-methylbenzoate to the target nitrate salt is achieved in three distinct steps, as illustrated below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 641569-96-2 [chemicalbook.com]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Application Notes and Protocols for Ethyl 3-guanidino-4-methylbenzoate Nitrate in Organic Synthesis

Introduction: A Strategic Synthon for Advanced Pharmaceutical Intermediates

Ethyl 3-guanidino-4-methylbenzoate nitrate has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of tyrosine kinase inhibitors (TKIs) such as Nilotinib.[1] Its structure, featuring a guanidinium group strategically positioned on a benzoate scaffold, renders it a versatile building block for constructing the core of various bioactive molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its physicochemical properties, a detailed protocol for its synthesis and subsequent use, the underlying reaction mechanisms, and critical safety considerations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 641569-96-2 | , |

| Molecular Formula | C₁₁H₁₆N₄O₅ | |

| Molecular Weight | 284.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Handling Precautions: this compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis Protocol: Guanidination of Ethyl 3-amino-4-methylbenzoate

The primary application of this compound is as a reactant in the construction of more complex molecules. However, it is often synthesized in situ or as a stable intermediate from its corresponding aniline precursor, Ethyl 3-amino-4-methylbenzoate. The following protocol details a robust method for this guanidination reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Ethyl 3-amino-4-methylbenzoate

-

Cyanamide

-

Ammonium Nitrate

-

Ethanol (anhydrous)

-

Hydrochloric acid (optional, for catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-